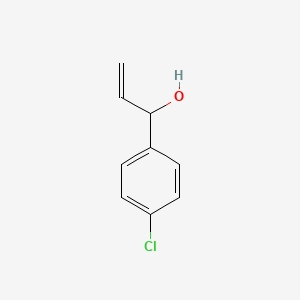

1-(4-Chlorophenyl)allyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Chlorophenyl)allyl alcohol” is a chemical compound that is a derivative of allyl alcohol . Allyl alcohol is an organic compound with the structural formula CH2=CHCH2OH . It is a water-soluble, colorless liquid and is more toxic than typical small alcohols .

Synthesis Analysis

The synthesis of “1-(4-Chlorophenyl)allyl alcohol” could potentially involve the use of allyl alcohols. A [Ru (p-cymene)Cl2]2 catalyst can activate allyl alcohols and ethers for the regioselective ortho-C–H allylation of aromatic and heteroaromatic carboxylates . This reaction is orthogonal to most C–H functionalizations with allyl alcohols . Another approach involves the use of nickel-catalyzed direct coupling of alkynes and methanol, providing direct access to valuable allylic alcohols .

Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)allyl alcohol” can be analyzed using spectroscopy. The IR spectrum of aliphatic alcohols have a distinctive O-H stretch in the range of 3300 to 3400 cm-1 . The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures so the positive charge is delocalized over the two terminal carbons .

Chemical Reactions Analysis

Allyl alcohols can undergo various chemical reactions. For instance, they can undergo nickel-catalyzed direct coupling of alkynes and methanol, providing direct access to valuable allylic alcohols . They can also undergo elimination reactions to form alkenes .

Physical And Chemical Properties Analysis

Allyl alcohol, which “1-(4-Chlorophenyl)allyl alcohol” is derived from, has a boiling point of 97°C and a melting point of -129°C . It is soluble in water due to the presence of the hydroxyl group . The solubility of alcohol decreases with the increase in the size of the alkyl group .

Aplicaciones Científicas De Investigación

Crystal Properties and Mechanical Behavior

Elastic Constants and Mechanical Properties: 1-(4-Chlorophenyl)prop-2-en-1-ol has been studied for its mechanical properties using molecular dimension simulations. Key properties calculated include:

The correlation between molecular structure (including the number of carbon atoms) and these mechanical properties has been explored. These insights contribute to our understanding of single crystal behavior .

Chemical Reactions and Applications

Phosphorous Esters and Carbon Supplements:- 1-(4-Chlorophenyl)prop-2-en-1-ol reacts with phosphorus trichloride to yield phosphorous esters. Additionally, it can serve as a carbon supplement for the growth of Pseudomonas strains .

Photophysical Properties

Laser Dye Potential:- The compound has been synthesized and examined as a laser dye. Its photophysical properties, influenced by solvents, concentrations, and pump power excitations, make it a potential candidate for laser applications .

Biological Evaluation

Cell Viability Studies:- In biological evaluations, formazan crystals formed in viable cells were solubilized using dimethyl sulfoxide (DMSO) after treatment with 1-(4-chlorophenyl)prop-2-en-1-ol .

Electronic and Optical Properties

Donor–Acceptor Interactions:Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could explore the use of “1-(4-Chlorophenyl)allyl alcohol” in the synthesis of chiral molecules based on metal-catalyzed dynamic kinetic resolution of alcohols with lipases . Another potential area of research could be the development of new catalytic processes that are free of by-products and use abundant renewable feedstocks .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTZHLLETNRQPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)allyl alcohol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)

![1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2828704.png)

![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)

![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)

![2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2828717.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B2828722.png)

![1h-Pyrrolo[3,2-h]quinoline-8-amine](/img/structure/B2828723.png)

![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2828724.png)